REACTION_CXSMILES
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[CH3:1][C:2]1([C:15](=[O:27])[NH:16][C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([S:23](=[O:26])(=[O:25])[NH2:24])[CH:18]=2)[CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4][CH2:3]1.Cl>CO>[CH3:1][C:2]1([C:15]([NH:16][C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([S:23](=[O:26])(=[O:25])[NH2:24])[CH:18]=2)=[O:27])[CH2:3][CH2:4][NH:5][CH2:6][CH2:7]1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was concentrated
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Name
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|
Type
|
product
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Smiles
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CC1(CCNCC1)C(=O)NC1=CC(=CC=C1)S(N)(=O)=O
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Name
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|
Type
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product
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Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |